molecular formula C8H11BrO2 B1640832 2-bromo-3-ethoxy-2-Cyclohexen-1-one

2-bromo-3-ethoxy-2-Cyclohexen-1-one

Cat. No.: B1640832
M. Wt: 219.08 g/mol
InChI Key: AWLXCIUTVIJNGA-UHFFFAOYSA-N
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Description

2-Bromo-3-ethoxy-2-cyclohexen-1-one (CAS 226703-16-8) is a substituted cyclohexenone derivative with a bromine atom at position 2 and an ethoxy group at position 3. Its molecular formula is C₇H₉BrO₂, with a molecular weight of 205.05 g/mol . The compound features a conjugated enone system, where the electron-withdrawing ketone group and electron-donating ethoxy substituent influence its electronic properties. This structural motif makes it a versatile intermediate in organic synthesis, particularly in cycloadditions or halogen-based substitution reactions.

Properties

Molecular Formula

C8H11BrO2

Molecular Weight

219.08 g/mol

IUPAC Name

2-bromo-3-ethoxycyclohex-2-en-1-one

InChI

InChI=1S/C8H11BrO2/c1-2-11-7-5-3-4-6(10)8(7)9/h2-5H2,1H3

InChI Key

AWLXCIUTVIJNGA-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=O)CCC1)Br

Canonical SMILES

CCOC1=C(C(=O)CCC1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Variations

Table 1: Key Structural Features of Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-Bromo-3-ethoxy-2-cyclohexen-1-one Br (C2), OEt (C3) C₇H₉BrO₂ 205.05 Conjugated enone, moderate steric bulk
2-Bromo-3-ethoxy-2-cyclopenten-1-one Br (C2), OEt (C3) C₇H₉BrO₂ 205.05 Five-membered ring, higher ring strain
3-Bromo-2-methyl-2-cyclohexen-1-one Br (C3), Me (C2) C₇H₉BrO 189.05 Reduced polarity (XLogP3 = 1.7)
2-Bromo-6-hydroxy-3-methoxy-2-cyclohexen-1-one Br (C2), OH (C6), OMe (C3) C₇H₉BrO₃ 221.05 Increased H-bonding capacity
1-Amino-2-bromo-2-cyclohexen-3-one Br (C2), NH₂ (C1) C₆H₈BrNO 190.04 Amino group enhances nucleophilicity
Key Observations :
  • Ring Size: Cyclopentenone analogs (e.g., 2-bromo-3-ethoxy-2-cyclopenten-1-one) exhibit higher reactivity in ring-opening reactions due to increased ring strain compared to six-membered cyclohexenones .
  • Substituent Effects: Ethoxy vs. Methoxy/Hydroxy: The ethoxy group in the target compound increases lipophilicity (logP) compared to methoxy or hydroxy analogs, impacting solubility . Bromine Position: Bromine at C2 (target compound) vs. C3 (3-bromo-2-methyl analog) alters electron distribution. The C2 bromine in the enone system is more electrophilic at the adjacent carbonyl carbon, favoring nucleophilic substitutions .
  • Functional Groups: Amino-substituted analogs (e.g., 1-amino-2-bromo-2-cyclohexen-3-one) exhibit basicity and enhanced nucleophilic reactivity, unlike the ethoxy-bromo compound, which is more suited as a leaving group in elimination reactions .
Key Observations :
  • The chemoenzymatic route for hydroxy/methoxy analogs achieves high enantiomeric purity, whereas the target compound’s synthesis may rely on traditional halogenation, which lacks stereocontrol .
  • Methyl-substituted analogs (e.g., 3-bromo-2-methyl-2-cyclohexen-1-one) are synthesized via straightforward bromination, avoiding the need for protective groups required in ethoxy derivatives .

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